molecular formula C16H10ClN B13975721 3-Chloro-5H-benzo[b]carbazole

3-Chloro-5H-benzo[b]carbazole

Cat. No.: B13975721
M. Wt: 251.71 g/mol
InChI Key: CREJPEGQANBLTO-UHFFFAOYSA-N
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Description

3-Chloro-5H-benzo[b]carbazole is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound belongs to a class of molecules known for their potent biological activities, primarily due to their structural similarity to clinical and pre-clinical agents like ellipticine and other benzo[b]carbazole-derived topoisomerase II inhibitors . The core 5H-benzo[b]carbazole structure is a privileged scaffold that allows for intercalation into DNA and subsequent inhibition of human topoisomerase IIα (hTopoIIα), a critical enzyme for DNA replication and cell division in rapidly proliferating cancer cells . The specific chloro-substitution on this scaffold is a common medicinal chemistry strategy to fine-tune the compound's electronic properties, binding affinity, and metabolic stability, potentially leading to enhanced cytotoxic effects . Researchers utilize this and related derivatives to study the induction of apoptosis (programmed cell death) in various cancer cell lines. Studies on similar compounds have demonstrated mechanisms such as the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-xl, and activation of key apoptotic markers such as PARP cleavage . Furthermore, these compounds have been shown to cause cell cycle arrest, often in the S-phase, and induce DNA damage, as confirmed by assays like the comet assay . This makes this compound a valuable tool for researchers exploring novel pathways in oncology and developing new targeted therapies. Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H10ClN

Molecular Weight

251.71 g/mol

IUPAC Name

3-chloro-5H-benzo[b]carbazole

InChI

InChI=1S/C16H10ClN/c17-12-5-6-13-14-7-10-3-1-2-4-11(10)8-15(14)18-16(13)9-12/h1-9,18H

InChI Key

CREJPEGQANBLTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C=C(C=C4)Cl

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for Benzo B Carbazole Derivatives

Classical and Modern Annulation Strategies for Carbazole (B46965) Nuclei

Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone for the synthesis of functionalized carbazoles. nih.gov These strategies are valued for their efficiency in building molecular complexity.

Electrocyclization reactions, a type of pericyclic reaction, can be employed to form the carbazole ring system. These reactions involve the formation of a sigma bond between the ends of a conjugated system to create a cyclic compound. The synthesis of carbazoles can be achieved through the electrocyclization of triene precursors. researchgate.net

Cycloaddition reactions, particularly [4+2] cycloadditions like the Diels-Alder reaction, represent a highly effective method for converting indoles into carbazoles. nih.govnih.gov For instance, a one-pot domino reaction can be initiated from indole (B1671886) derivatives and chalcones. This process involves the in-situ generation of a 3-vinylindole diene, which then undergoes a Diels-Alder reaction with a dienophile, followed by aromatization to yield polyfunctionalized carbazoles. nih.gov This strategy's value lies in its use of readily available starting materials and high efficiency. nih.gov

Reaction TypeKey IntermediatesTypical ConditionsOutcome
Domino Diels-Alder 3-Vinylindoles (generated in situ)p-TsOH (catalyst), DDQ (oxidant), Acetonitrile (solvent)Polyfunctionalized carbazoles
[2+2+2] Annulation Indoles, Ketones, NitroolefinsNH4I (promoter), Metal-freeDiversified carbazoles

This table summarizes cycloaddition strategies for carbazole synthesis.

The formation of a carbon-nitrogen bond is a direct and fundamental approach to creating the pyrrole (B145914) ring within the carbazole nucleus. nih.gov This can be accomplished through intramolecular cyclization of appropriately substituted biphenyl precursors.

Modern methods heavily rely on transition-metal catalysis:

Palladium-Catalyzed Reactions : A prominent strategy involves the palladium-catalyzed intramolecular functionalization of an arene C-H bond and the subsequent formation of a C-N bond. nih.gov This tandem approach allows for the synthesis of unsymmetrical carbazoles from 2-acetaminobiphenyls. nih.govresearchgate.net The catalytic cycle typically involves a Pd(0)/Pd(II) couple, with an oxidant such as Cu(OAc)2 and oxygen to regenerate the active catalyst. researchgate.netorganic-chemistry.org

Copper-Catalyzed Reactions : Copper catalysts are also effective for promoting intramolecular oxidative C-N bond formation. acs.org New procedures have been developed using hypervalent iodine(III) compounds as the oxidant, with copper(II) triflate significantly enhancing the reaction's efficiency and substrate scope compared to metal-free conditions. acs.org Double C-N coupling reactions of 2,2′-dibromobiphenyl with various amines, catalyzed by copper in the presence of air, provide another robust route to carbazole derivatives. organic-chemistry.org

Catalyst SystemSubstrate ExampleKey Features
Pd(OAc)2 / Cu(OAc)2 / O22-AcetaminobiphenylTandem C-H functionalization and C-N bond formation. nih.govresearchgate.net
Cu(OTf)2 / Iodine(III) OxidantN-Substituted AmidobiphenylsCatalytic activation of hypervalent iodine oxidant. acs.org
Copper Catalyst / Air2,2′-Dibromobiphenyl and AminesDouble C-N coupling, tolerant of diverse amines. organic-chemistry.org

This table highlights key catalytic systems for C-N bond formation in carbazole synthesis.

Cascade or domino reactions offer a powerful approach to synthesizing complex carbazole structures from simple precursors in a single pot, enhancing atom economy and operational efficiency. nih.gov These sequences often conclude with an aromatization step to yield the stable carbazole ring system.

One such sequence involves a cascade amination/cyclization/aromatization process. For example, functionalized alkylidenecyclopropanes can undergo an intramolecular cascade reaction in the presence of silver acetate (B1210297) to afford dihydrocarbazoles and fully aromatic carbazoles in good yields. nih.gov Mechanistic studies suggest this process proceeds through a radical-initiated pathway. nih.gov

Another elegant example is the diverted Bischler–Napieralski cascade reaction. Under metal-free conditions, this reaction transforms specific tryptamide derivatives into carbazoles through a complex multistep mechanism involving the formation of tetracyclic intermediates, ring-opening, and a final aromatization step. acs.org Similarly, donor-acceptor cyclopropanes can react with indolecarboxaldehydes in a cascade sequence to form dihydrocarbazoles, which can then be aromatized to carbazoles by a minor modification of the reaction conditions, such as increasing the temperature. acs.org

Targeted Synthesis of the Benzo[b]carbazole Framework

The synthesis of the benzo[b]carbazole framework, the core of 3-Chloro-5H-benzo[b]carbazole, requires strategies that build an additional benzene (B151609) ring onto a carbazole precursor or construct the entire tetracyclic system from simpler starting materials.

Brønsted acids are effective catalysts for constructing carbazole and benzo[b]carbazole frameworks under metal-free conditions. nih.govrsc.org

From N-arylnaphthalen-2-amines : An efficient method involves the reaction of N-arylnaphthalen-2-amines with quinone esters, catalyzed by a Brønsted acid, to produce various carbazole derivatives in good to excellent yields under mild conditions. nih.gov

From Indoles : The benzannulation of indoles can be achieved using Brønsted acids. For instance, p-toluenesulfonic acid (p-TSA·H2O) catalyzes the reaction of 2-alkenyl indoles with aldehydes to furnish functionalized carbazoles. nih.gov A similar strategy has been applied to the synthesis of benzo[a]carbazoles. rsc.org An efficient metal-free approach for synthesizing benzo[a]carbazoles from 2-phenylindole derivatives and bio-renewable acetol uses a Brønsted acidic ionic liquid as a recyclable catalyst. researchgate.net

An unprecedented cascade reaction for building the benzo[a]carbazole framework involves the C(sp²)–H addition of indoles to a carbonyl group, followed by a C(sp²)–CN/C(sp²)–H coupling, enabled by TsOH·H₂O. acs.org

Palladium catalysis is a versatile and powerful tool for the targeted synthesis of the benzo[b]carbazole framework. researchgate.net These methods often involve the intramolecular cyclization of precursors that already contain the necessary carbon atoms for the final ring.

A common strategy is the palladium-catalyzed annulation of diarylamines. organic-chemistry.org For example, the reaction of o-iodoanilines with silylaryl triflates first produces N-arylated products, which then undergo an intramolecular palladium-catalyzed cyclization in the same pot to yield carbazoles. nih.gov This general approach can be extended to create the benzo[b]carbazole system by using appropriately substituted naphthalenyl amines or related precursors.

Palladium-catalyzed tandem reactions are also employed. One such process for synthesizing benzo[a]carbazoles involves the reaction of diarylalkynes with isocyanides, which proceeds with excellent regioselectivity under mild conditions. nih.gov Another one-pot synthesis of benzo[a]carbazoles is achieved through the aminopalladation of alkynes, followed by an intramolecular nucleophilic addition of the resulting carbon-palladium bond to a tethered aldehyde or cyano group. acs.org The palladium-catalyzed aza-Wacker-type cyclization is another relevant transformation for constructing nitrogen-containing heterocyclic systems. nih.gov

To synthesize the target compound, This compound , these palladium-catalyzed methods would require starting materials bearing a chlorine atom at the appropriate position. For example, a palladium-catalyzed cyclization of a chlorinated N-arylnaphthalen-2-amine derivative would be a direct route to the desired product.

CatalystPrecursorsReaction TypeProduct
Pd(OAc)2 / PCy3o-Iodoanilines and Silylaryl TriflatesCross-Coupling and Intramolecular CyclizationCarbazoles nih.gov
Palladium(II)Diarylalkynes and IsocyanidesTandem Cyclization/AnnulationBenzo[a]carbazoles nih.gov
Palladium(II)Alkyne-tethered anilines with cyano/aldehyde groupHetero- and CarboannulationBenzo[a]carbazoles acs.org

This table provides examples of palladium-catalyzed reactions for synthesizing carbazole and benzocarbazole frameworks.

Iron-Catalyzed Domino Reactions for Substituted Benzo[b]carbazoles

Iron catalysis has emerged as a cost-effective and environmentally benign approach for synthesizing complex heterocyclic compounds. nih.gov A notable method involves an iron-catalyzed domino isomerization/cyclodehydration sequence. This protocol has been successfully used to synthesize a range of substituted benzo[b]carbazole derivatives from readily available 2-[(indoline-3-ylidene)(methyl)]benzaldehyde derivatives. acs.org The reaction proceeds efficiently, demonstrating the power of iron catalysis in facilitating complex transformations in a single pot.

Another relevant iron-catalyzed method is the intramolecular cross-dehydrogenative C–N bond formation. This approach has been used to synthesize N-H carbazoles from 2-cyclohexenyl aminoarenes using air as the oxidant. rsc.org The process involves C-H amination followed by aromatization, offering a green and efficient route to the carbazole core with excellent functional group tolerance. rsc.org While not explicitly demonstrated for this compound, the tolerance for various functional groups suggests its potential applicability for halogenated precursors.

Table 1: Iron-Catalyzed Reactions for Carbazole Synthesis

Catalyst Reactants Product Key Features
Iron(III) chloride 2-[(Indoline-3-ylidene)(methyl)]benzaldehyde derivatives Substituted Benzo[b]carbazoles Domino isomerization/cyclodehydration

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) provide a powerful tool for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. For the synthesis of carbazole derivatives, an iodine-catalyzed cascade reaction of ortho-formylarylketones with indoles has been reported to produce indolylbenzo[b]carbazoles. researchgate.net This reaction proceeds through successive nucleophilic additions followed by a Friedel-Crafts-type cyclization.

In a different approach, a copper-catalyzed three- or four-component reaction involving 2-methylindole, aromatic aldehydes, and various cyclic dienophiles has been developed to afford diverse spirotetrahydrocarbazoles. beilstein-journals.org These MCRs are valuable for creating molecular diversity and could be adapted for the synthesis of precursors to functionalized benzo[b]carbazoles. A metal-free, three-component approach has also been developed for producing diversely substituted carbazoles through a thermodynamically induced [2 + 2 + 2] annulation of an indole, a ketone, and a nitroalkene. rsc.org

Intramolecular Cyclization and Rearrangement Mechanisms

Intramolecular cyclization is a cornerstone for the synthesis of carbazole and benzo[b]carbazole frameworks. A variety of transition metals are employed to catalyze these transformations.

Palladium-Catalyzed Cyclization : Palladium catalysts are effective in promoting the cyclization of alkyne-containing nitrogen compounds to form N-fused heterocycles, including the benzo[b]carbazole skeleton. researchgate.net

Iridium-Catalyzed Cyclization : An efficient method for synthesizing 6-ethyl-5H-benzo[b]carbazoles involves the iridium-catalyzed intramolecular cyclization of secondary allylic alcohol-tethered indoles. This allylic substitution-aromatization cascade proceeds in excellent yields under mild conditions. nih.gov

Gold-Catalyzed Cyclization : Gold(I) catalysts can be used in a tandem cyclization/migration/cyclization process starting from tertiary anilines to access highly functionalized benzo[b]carbazoles in a one-pot reaction. researchgate.net The mechanism involves a 5-endo-dig cyclization followed by migration and a subsequent 6-exo-dig cyclodimerization and aromatization. researchgate.net

Copper-Catalyzed C-N Bond Formation : New synthetic routes for intramolecular oxidative C–N bond formation have been developed to prepare carbazoles from N-substituted amidobiphenyls using a hypervalent iodine(III) oxidant. The efficiency of this reaction is significantly improved by the addition of a copper(II) triflate catalyst. acs.org

A tandem reaction between 2-ethynyl-N-triphenylphosphoranylidene anilines and α-diazoketones also provides access to 5H-benzo[b]carbazoles in moderate-to-good yields. nih.gov This process proceeds through a Wolff-rearrangement/aza-Wittig-reaction/biradical-ketenimine-cyclization/1,5-H-shift sequence. researchgate.net

Regioselective Functionalization of Carbazole and Benzo[b]carbazole Systems

The functionalization of the pre-formed benzo[b]carbazole core is crucial for tuning its properties. Regioselectivity is a key challenge, and various strategies have been developed to control the position of substitution.

Transition Metal-Catalyzed C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has become a primary tool for the direct functionalization of carbazole skeletons, avoiding the need for pre-functionalized starting materials. chim.it This approach allows for the introduction of various functional groups at specific positions on the carbazole ring system. The regioselectivity is often controlled through the use of directing groups, which chelate to the metal center and position it for C-H activation at a specific site. chim.it

C1, C2, C3, and C4 Alkylation and Arylation Studies

The direct alkylation and arylation of the carbazole core can be achieved with high regioselectivity using transition metal catalysts.

C1 Functionalization : The C1 position of carbazoles can be selectively functionalized. For instance, a rhodium(I) catalyst has been used for the C1 alkylation of N-(2-(diphenylphosphanyl)phenyl)carbazole, where the trivalent phosphine unit acts as a directing group. chim.it More recently, a direct palladium-catalyzed C-H alkylation of carbazoles without a pre-installed directing group has been developed, using norbornene as a transient directing mediator. nih.gov

C3 Functionalization : The C3 position can also be targeted. Rhodium(II) carbenoids, generated in situ from 1-sulfonyl-1,2,3-triazoles, have been shown to undergo C-H insertion at the C3 position of 9-alkyl and 9-aryl substituted 9H-carbazoles. chim.it

Arylation : C-H arylation using palladium(II) and copper(II) catalysts is a well-established method for functionalizing aromatic systems. ethernet.edu.et These methods often rely on directing groups to achieve high regioselectivity on the carbazole nucleus.

Table 2: Regioselective C-H Alkylation of Carbazoles

Position Catalyst System Directing Group Reactant Product
C1 Rh(I) Trivalent phosphine N-(2-(diphenylphosphanyl)phenyl)carbazole C1-alkylated carbazole
C1 Pd/Norbornene Transient mediator Carbazole C1-alkylated carbazole
C-H Alkenylation, Alkynylation, and Allylation

Beyond alkyl and aryl groups, other unsaturated moieties can be introduced onto the carbazole framework via C-H activation.

Alkenylation : Palladium-catalyzed C-H alkenylation has been successfully applied to various heterocycles. mdpi.comorganic-chemistry.org For carbazoles, the C1 position can be alkenylated using a rhodium(I) catalyst and a phosphine directing group. chim.it

Alkynylation and Allylation : While specific examples on the benzo[b]carbazole core are less common, the general principles of transition metal-catalyzed C-H activation suggest that alkynylation and allylation are feasible. These reactions typically involve coupling with alkynyl halides or allyl carbonates/halides, respectively, and are an active area of research in the broader field of C-H functionalization. chim.itmdpi.com

Halogenation (e.g., Chlorination) Strategies and Mechanisms

The introduction of halogen atoms, particularly chlorine, onto the benzo[b]carbazole framework is a critical functionalization step for modulating the electronic properties of the molecule and providing a handle for further synthetic transformations such as cross-coupling reactions. The chlorination of carbazoles and related aromatic systems typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The regioselectivity of this reaction is governed by the electronic properties of the carbazole nucleus, where the nitrogen atom's lone pair increases the electron density of the aromatic rings, directing electrophiles to specific positions.

One highly efficient reagent for the chlorination of the carbazole core is 1-chlorobenzotriazole. rsc.org This reagent allows for controlled chlorination at ambient temperatures, affording high yields of mono-, di-, or even tetra-chlorinated products depending on the stoichiometry used. rsc.org The reaction is convenient and demonstrates the facile nature of halogenating the electron-rich carbazole system.

Another effective and environmentally conscious approach involves the use of hydrohalic acids in combination with hydrogen peroxide, often accelerated by microwave irradiation. rsc.org This system provides a green method for the synthesis of halogenoarenes, including chlorinated carbazoles. rsc.org The reaction between hydrogen peroxide and hydrochloric acid generates an electrophilic chlorine species in situ, which then attacks the aromatic ring. Fukui-based electrophilic indices have been used to predict the sites of electrophilic substitution on the carbazole nucleus, which are consistent with experimental outcomes. nih.govresearchgate.net

Table 1: Selected Chlorination Methods for Carbazole Systems

Reagent/System Conditions Key Features
1-Chlorobenzotriazole Ambient temperature High efficiency; controllable mono- or poly-chlorination. rsc.org
HCl / H₂O₂ Microwave irradiation Environmentally benign; rapid reaction times. rsc.org
Molecular Chlorine Acetic Acid Used for kinetic and mechanistic studies. rsc.org

Sulfilimine-Mediated Intramolecular C-H Aminations

A modern and powerful strategy for the synthesis of the carbazole core, including precursors to halogenated derivatives, is the intramolecular C-H amination of sulfilimines. nih.govd-nb.infonih.govresearchgate.net This method serves as a safer and often more efficient alternative to traditional methods that rely on potentially hazardous azide precursors. nih.govd-nb.info The sulfilimine substrates are readily prepared by treating the corresponding anilines with reagents like Martin's sulfurane. nih.gov

The key step in this synthesis is the generation of a nitrene intermediate, which can be achieved through either transition metal catalysis (e.g., with rhodium or gold catalysts) or under mild, visible light-induced conditions. nih.govd-nb.infonih.gov This reactive nitrene intermediate then undergoes an intramolecular insertion into an ortho C-H bond of the adjacent aryl ring to construct the five-membered nitrogen-containing ring of the carbazole system. nih.gov

A significant advantage of this methodology is its broad functional group tolerance. Substrates bearing fluoro, chloro, and bromo substituents are well-tolerated, allowing for the direct synthesis of halogenated carbazole frameworks. nih.govd-nb.info For instance, a sulfilimine containing both trifluoromethyl and bromo groups can be cyclized effectively to the corresponding functionalized carbazole. nih.gov Comparative studies have shown that sulfilimines are more reactive than the corresponding azides, leading to faster reaction times and quantitative yields under milder conditions. nih.govresearchgate.net The sulfide byproduct is safe and easily removed, further enhancing the method's practicality. d-nb.info

Table 2: Comparison of Sulfilimine vs. Azide in Carbazole Synthesis

Nitrene Precursor Conditions Reactivity Safety Profile
Aryl Sulfilimine Visible light or Rh(II)/Au(I) catalyst, mild temp. High; faster reaction rates, quantitative yields. nih.govresearchgate.net Safer; avoids potentially explosive azides. d-nb.info
Aryl Azide High temperatures, UV light, or transition metals Lower; slower reaction rates. nih.govresearchgate.net Potentially hazardous/explosive. d-nb.info

Ultrasound-Assisted Synthetic Transformations

Ultrasound-assisted synthesis, a branch of sonochemistry, has emerged as a valuable green chemistry tool for accelerating organic reactions. kjscollege.comnih.gov The application of ultrasonic irradiation can lead to significantly reduced reaction times, improved yields, and milder reaction conditions compared to conventional heating methods. nih.govarabjchem.org These benefits stem from the physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures.

While specific examples of ultrasound-assisted synthesis of this compound are not extensively detailed, the technique has been successfully applied to the synthesis of a wide variety of related heterocyclic compounds, such as benzothiazoles, imidazoles, and benzo-fused indoles. kjscollege.comnih.govnih.gov For example, the condensation of 2-aminothiophenol with various aldehydes to form 2-substituted benzothiazoles is efficiently achieved under solvent-free, ultrasound-irradiated conditions at room temperature. kjscollege.com Similarly, one-pot syntheses of benzo[f]indole-4,9-diones from 1,4-naphthoquinone have been developed using this method. nih.gov

The advantages demonstrated in these related syntheses—including faster reaction rates, high yields, easy work-up procedures, and compatibility with green chemistry principles—suggest that ultrasound irradiation could be a highly effective strategy for key steps in the synthesis of this compound. kjscollege.com Potential applications include accelerating the electrophilic chlorination step or promoting the metal-catalyzed cyclization reactions used to form the carbazole core.

Mechanistic Investigations of Key Synthetic Reactions

Understanding the underlying mechanisms of the reactions used to construct the benzo[b]carbazole skeleton is paramount for optimizing reaction conditions, controlling selectivity, and designing novel synthetic routes. Research has focused on identifying key intermediates, mapping transition states, and clarifying the role of catalysts in directing the reaction pathways.

Elucidation of Reaction Intermediates and Transition States

The formation of the carbazole ring often proceeds through highly reactive intermediates, the nature of which depends on the specific synthetic strategy employed.

Nitrene Intermediates : In methods involving intramolecular C-H amination, a key intermediate is a nitrene or a metal-nitrenoid species. nih.govnih.gov In sulfilimine-based syntheses, for instance, a rhodium or gold catalyst can react with the sulfilimine to generate a metal nitrene, which subsequently inserts into a C-H bond to form the carbazole. nih.gov Under photolytic conditions, a singlet nitrene is proposed to be the reactive intermediate.

Spirocyclic Intermediates : In certain gold- and silver-catalyzed cyclizations of indole-tethered allenes, the reaction is proposed to proceed through a spirocyclic intermediate. chim.it This intermediate is formed by the nucleophilic attack of the indole C3-position onto the activated allene. A subsequent rearrangement involving a C-C bond shift leads to the final carbazole structure. chim.it

Keteniminium Ion Intermediates : Gold-catalyzed cycloisomerization of ynamide-ynes to form benzo[b]carbazoles is believed to involve a keteniminium ion intermediate. researchgate.net The reaction is thought to proceed via a regioselective attack of a pendant alkyne moiety onto this intermediate, followed by benzannulation.

Palladium Intermediates : In palladium-catalyzed tandem reactions, various organopalladium intermediates are involved. For example, in the cyclization of 2-vinylbenzaldehydes with indoles, a cascade is initiated that involves multiple indole additions and cyclization steps, likely proceeding through palladium-coordinated intermediates. researchgate.netresearchgate.net

Role of Catalysts and Reaction Conditions in Selectivity Control

The choice of catalyst and the fine-tuning of reaction conditions are crucial for controlling the chemo-, regio-, and stereoselectivity in the synthesis of benzo[b]carbazole derivatives.

Transition Metal Catalysis : Different transition metals exhibit unique catalytic activities. Gold(I) catalysts are particularly effective at activating π-systems like alkynes and allenes, promoting carbocyclization reactions. chim.itresearchgate.net Palladium catalysts are versatile and widely used for C-H activation, direct arylation, and cross-coupling reactions that form key C-C and C-N bonds in the carbazole framework. researchgate.netorganic-chemistry.org Copper catalysts have been employed in cascade cyclizations to construct indolyl benzo[b]carbazoles and in double C-N coupling reactions. organic-chemistry.orgacs.orgnih.gov Rhodium catalysts are highly effective in generating nitrene intermediates from sources like sulfilimines for C-H amination. nih.gov

Lewis and Brønsted Acid Catalysis : Lewis acids such as Sc(OTf)₃, BF₃·OEt₂, and Zn(OTf)₂ can promote cascade annulation reactions to furnish carbazoles by activating substrates and facilitating cyclization and dehydration steps. rsc.org Solid Brønsted acid catalysts, such as sulfonic acid-functionalized amorphous carbon, have also been developed for the synthesis of benzo[a]carbazoles, offering advantages like reusability and low cost. rsc.orgrsc.org

Reaction Conditions : Beyond the catalyst itself, reaction conditions play a pivotal role. The choice of solvent can influence catalyst stability and substrate solubility. Temperature can dictate the reaction rate and, in some cases, the reaction pathway, determining whether a kinetic or thermodynamic product is formed. For palladium-catalyzed reactions, the choice of ligand is critical for stabilizing the metal center and modulating its reactivity and selectivity. Additives, such as oxidants or bases, are often required to facilitate specific steps in the catalytic cycle, like reductive elimination or catalyst regeneration. organic-chemistry.org The precise control of these parameters is essential for selectively synthesizing a target molecule like this compound.

Table 3: Catalytic Systems for Benzo[b]carbazole Synthesis

Catalyst System Reaction Type Role of Catalyst
Au(I) / Sc(III) Tandem spiroannulation/cycloisomerization Au(I) activates alkynes; Sc(III) acts as a Lewis acid. researchgate.net
Pd(OAc)₂ / Ligand Cascade Annulation / C-H Activation Promotes C-C and C-N bond formation via oxidative addition and reductive elimination cycles. researchgate.netresearchgate.net
Cu(I) / Cu(II) Cascade Cyclization / Friedel-Crafts Alkylation Catalyzes arylation, electrophilic cyclization, and aromatization sequences. acs.orgrsc.org
Rh₂(OAc)₄ Intramolecular C-H Amination Generates reactive metal nitrene intermediates from sulfilimines. nih.gov
Fe-Catalysis Domino Isomerization/Cyclodehydration Enables cascade reactions for the construction of the fused ring system. rsc.org
AC-SO₃H (Solid Acid) Intramolecular Cyclization Brønsted acid sites protonate functional groups to facilitate ring closure. rsc.orgrsc.org

Advanced Research Applications and Mechanistic Investigations

Exploration in Organic Electronic Materials Research

The exploration of 3-Chloro-5H-benzo[b]carbazole in the realm of organic electronic materials is driven by the need for robust, efficient, and tunable components for a variety of devices. The inherent characteristics of the carbazole (B46965) moiety, such as good hole mobility and high thermal stability, are further modulated by the chloro- and benzo- substitutions, making it a promising candidate for hole-transport and emissive layers in organic light-emitting diodes (OLEDs) and as a donor material in organic photovoltaic (OPV) systems.

For emissive materials, a high photoluminescence quantum yield (PLQY) and a desirable emission color are paramount. The extended π-conjugation provided by the benzo[b] annulation can lead to a red-shift in the emission spectrum compared to simpler carbazole derivatives. The position of the chloro substituent also plays a significant role in determining the electronic and, consequently, the emissive properties of the molecule. Strategic placement of substituents can influence the intramolecular charge transfer (ICT) character of the excited state, which in turn affects the emission wavelength and efficiency.

PropertyDesign Consideration for this compound
Hole-Transport - High HOMO energy level for efficient hole injection. - Good charge carrier mobility. - High thermal and morphological stability.
Emissive Properties - High photoluminescence quantum yield (PLQY). - Tunable emission color through substituent effects. - Efficient intramolecular charge transfer (ICT).

Molecular engineering of this compound is a key strategy to optimize its performance in photovoltaic and OLED systems. For OPV applications, this compound can serve as a building block for donor-acceptor (D-A) type polymers. The electron-rich benzo[b]carbazole unit acts as the donor, while it can be copolymerized with various electron-accepting moieties. The chlorine substituent can influence the electronic properties and the intermolecular packing of the resulting polymer, which are critical factors for achieving high power conversion efficiencies (PCEs).

In the context of OLEDs, derivatives of this compound can be employed as hosts for phosphorescent emitters or as thermally activated delayed fluorescence (TADF) emitters themselves. By attaching different functional groups at various positions of the benzo[b]carbazole core, it is possible to tune the triplet energy level of the host material to ensure efficient energy transfer to the phosphorescent guest. For TADF applications, molecular design aims to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which is facilitated by a separation of the HOMO and the lowest unoccupied molecular orbital (LUMO).

The electrochemical behavior of this compound is fundamental to its application in organic electronics. Cyclic voltammetry studies can be used to determine the HOMO and LUMO energy levels, which are crucial for predicting the charge injection and transport properties of the material. The presence of the chlorine atom is expected to influence the oxidation potential of the carbazole nitrogen, making it slightly more difficult to oxidize compared to the unsubstituted analogue.

Electropolymerization is a viable method for creating thin, uniform films of conductive polymers based on this carbazole derivative. The polymerization typically occurs through the formation of radical cations upon electrochemical oxidation, leading to coupling at the reactive positions of the carbazole nucleus. The chloro-substituent can direct the polymerization process and influence the properties of the resulting polymer film, such as its conductivity, electrochromic behavior, and stability.

Mechanistic Understanding of Photophysical Phenomena

A thorough understanding of the photophysical phenomena exhibited by this compound is essential for its rational design and application in advanced optoelectronic devices. This includes investigating the mechanisms behind its fluorescence, how it might be controlled, and the nature of its triplet excited states.

While specific studies on fluorescent switching in this compound are not widely reported, the principles of fluorescence modulation in carbazole derivatives can be applied. Fluorescent switching can be induced by external stimuli such as solvent polarity, pH, or the presence of specific ions. For instance, in polar solvents, molecules with significant ICT character can exhibit a red-shift in their fluorescence spectrum, a phenomenon known as solvatochromism. This property could be exploited to create sensors. The introduction of a chlorine atom can enhance the ICT character of the molecule, potentially making it more sensitive to its environment and a candidate for fluorescent switching applications.

The triplet energy level (ET) is a critical parameter for host materials in phosphorescent OLEDs. It is well-established that extending the π-conjugation of a molecule generally leads to a lowering of its triplet energy. The benzo[b] annulation in this compound extends the conjugation of the carbazole core, which would be expected to result in a lower triplet energy compared to a simple carbazole. However, the position of the chloro-substituent can also influence the triplet energy. A detailed investigation using computational methods and low-temperature phosphorescence spectroscopy is necessary to accurately determine the triplet energy level of this specific compound and to understand how it is affected by the interplay between the extended conjugation of the benzo[b] ring and the electronic effects of the chlorine atom. This knowledge is crucial for designing efficient energy transfer processes in phosphorescent devices.

Influence of Halogenation on Electronic and Optical Behavior

The introduction of a halogen atom, such as chlorine, onto the carbazole backbone significantly modulates the electronic and optical properties of the molecule. researchgate.netnih.gov This is a widely employed strategy for fine-tuning organic materials for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and sensors. nih.gov The presence of the chlorine atom on the 5H-benzo[b]carbazole framework exerts influence through a combination of inductive and resonance effects, altering the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Halogenation is an effective method for tuning the properties of organic semiconductors. nih.gov The electronegativity, size, and polarizability of the halogen atom can systematically manipulate the HOMO-LUMO gap, charge transport characteristics, and light absorption/emission properties. nih.gov For instance, studies on various carbazole derivatives have shown that chloro-substitution can lead to a bathochromic (red) shift in the absorption and fluorescence spectra, although in some cases, the shift is modest. nih.govresearchgate.net This shift is attributed to the extension of the π-conjugated system and the perturbation of the electron density distribution across the molecule.

The chlorine substituent, being electron-withdrawing, tends to stabilize the HOMO level, which can impact charge injection and transport properties in electronic devices. imist.ma Theoretical calculations, such as those based on Density Functional Theory (DFT), have corroborated experimental findings, showing that halogenation alters the HOMO-LUMO energy gap. researchgate.net A decrease in this energy gap is directly responsible for the observed red shifts in the optical spectra. researchgate.net These structure-property relationships are crucial for designing novel materials with tailored optoelectronic characteristics for advanced applications. nih.gov

Table 1: Illustrative Photophysical Properties of Halogenated Carbazole Derivatives
CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)Solvent
Carbazole Derivative 13534370.89Dichloromethane
Chloro-substituted Carbazole Dye366495-Chloroform
Di-chloro-substituted Carbazole Dye374500-Chloroform

Structure-Reactivity and Structure-Selectivity Relationship Studies

The inherent structure of this compound dictates its reactivity and the selectivity of its chemical transformations. The arrangement of the fused rings, the position of the nitrogen heteroatom, and the electronic nature of the chlorine substituent collectively determine the molecule's behavior in chemical reactions.

Substituents on the carbazole core play a critical role in directing the outcomes of chemical reactions. The chlorine atom in this compound acts as an electron-withdrawing group via induction, which deactivates the aromatic system towards electrophilic substitution compared to the unsubstituted parent molecule. However, it can also act as a weak resonance donor. This dual electronic nature influences both the rate and the position of subsequent functionalizations.

Achieving regioselective control in the functionalization of complex aromatic systems like this compound is a key challenge in synthetic chemistry. The inherent electronic properties of the carbazole nucleus provide a degree of regioselective guidance. Theoretical calculations, such as the Fukui index, have been used to predict the most favorable sites for electrophilic attack on the carbazole core. nih.gov These studies indicate that the C1, C3, C6, and C8 positions are the most susceptible to electrophilic attack, with the C3 and C6 positions being particularly favored. nih.gov

The parent compound of the present discussion is already substituted at the C3 position. This initial substitution pattern is crucial for predicting the outcome of further reactions. For instance, in subsequent electrophilic aromatic substitution reactions, the incoming electrophile will be directed to one of the other activated positions (C1, C6, or C8), influenced by the electronic directing effects of both the fused rings and the existing chlorine atom. The development of synthetic protocols that can selectively target a specific position, overriding the natural reactivity, is an area of active research, often involving the use of specific catalysts or directing groups to achieve the desired regioisomer. rsc.org

Analytical and Spectroscopic Methodologies in Research

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the study of 3-Chloro-5H-benzo[b]carbazole, providing detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. By analyzing the chemical shifts (δ), coupling constants (J), and multiplicities of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be established.

In the ¹H NMR spectrum, the proton attached to the nitrogen atom (N-H) of the carbazole (B46965) ring is expected to appear as a broad singlet in the downfield region, typically around δ 11.0-11.5 ppm, due to its acidic nature. The aromatic protons will resonate in the range of δ 7.0-8.5 ppm. The presence of the chlorine atom at the C-3 position induces changes in the electron density of the aromatic system, causing shifts in the signals of nearby protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbon atom bonded to the chlorine (C-3) would exhibit a characteristic chemical shift, and its signal intensity may be influenced by the quadrupolar moment of the chlorine nucleus. The expanded aromatic system due to the benzo-fusion results in a greater number of signals compared to a simpler carbazole.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Expected Chemical Shift (δ, ppm) Multiplicity
N-H 11.0 - 11.5 Broad Singlet
Aromatic C-H 7.0 - 8.5 Multiplets, Doublets
Aromatic C-Cl 125 - 135 Singlet
Aromatic C-N 138 - 142 Singlet

Note: The data in this table is hypothetical and based on typical values for similar carbazole structures. Actual experimental values may vary.

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₁₆H₁₀ClN).

The mass spectrum of this compound is characterized by the presence of a distinct isotopic pattern for the molecular ion peak [M]⁺ due to the natural abundance of the chlorine isotopes, ³⁵Cl and ³⁷Cl. This results in two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule. Fragmentation analysis can reveal the stability of the fused aromatic core and may show characteristic losses of radicals such as Cl• or HCl from the molecular ion.

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₆H₁₀ClN
Monoisotopic Mass 251.0496 Da
[M]⁺ Peak (for ³⁵Cl) m/z 251.0
[M+2]⁺ Peak (for ³⁷Cl) m/z 253.0

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound by detecting the vibrational frequencies of its bonds. The spectrum would display several key absorption bands. A sharp peak in the region of 3400-3450 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine in the carbazole ring.

Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the fused aromatic rings give rise to several sharp peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibration can be identified in the 1300-1350 cm⁻¹ range. The presence of the chlorine substituent is indicated by a C-Cl stretching band in the fingerprint region, typically between 700 and 800 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3400 - 3450 Sharp, Medium
Aromatic C-H Stretch 3000 - 3100 Weak to Medium
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
C-N Stretch 1300 - 1350 Medium

UV-Visible spectroscopy measures the electronic transitions within the molecule, providing information about its conjugated π-system. The extended conjugation of the benzo[b]carbazole core is expected to result in strong absorption bands in the ultraviolet region. The spectrum typically shows multiple bands corresponding to π→π* transitions. The introduction of a chlorine atom, an auxochrome, can cause a small bathochromic (red) shift in the absorption maxima (λmax) compared to the unsubstituted benzo[b]carbazole.

Cyclic voltammetry is an electrochemical technique used to study the redox properties of this compound. The carbazole moiety is known to be electrochemically active and can undergo oxidation, typically involving the nitrogen atom. The resulting voltammogram would show an oxidation peak, and the potential at which this occurs provides insight into the electron-donating ability of the molecule. The presence of the electron-withdrawing chlorine atom is expected to make the oxidation slightly more difficult, shifting the oxidation potential to a higher value compared to the non-chlorinated analogue.

Crystallographic Analysis (X-ray Diffraction) for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide definitive data on bond lengths, bond angles, and torsional angles.

This analysis would also reveal the planarity of the fused aromatic ring system and the packing of the molecules in the crystal lattice. Intermolecular interactions, such as hydrogen bonding involving the N-H group and π-π stacking between the aromatic planes, can be identified and quantified. This information is crucial for understanding the material's solid-state properties, such as its thermal stability and potential for charge transport in electronic applications. Currently, specific crystallographic data for this compound is not widely available in public databases.

Future Research Directions and Outlook

Emerging Synthetic Strategies for Complex Halogenated Carbazole (B46965) Systems

The synthesis of functionalized carbazoles and their polycyclic analogues has been a subject of intense research. acs.org Traditional methods for constructing the carbazole nucleus include the Fischer indole (B1671886) synthesis, Pschorr cyclization, and various metal-catalyzed cross-coupling reactions. organic-chemistry.orgnih.gov However, the synthesis of specifically substituted derivatives like 3-Chloro-5H-benzo[b]carbazole often requires multi-step sequences that can be inefficient and lack regioselectivity. beilstein-journals.org The future of synthesizing complex halogenated carbazole systems lies in the development of more direct and efficient methodologies.

Emerging strategies are increasingly focused on late-stage functionalization, where a C-H bond on a pre-formed carbazole or benzo[b]carbazole core is selectively replaced. acs.org This approach is highly attractive as it can significantly shorten synthetic routes and provide access to a wider range of derivatives. Methodologies such as transition-metal-catalyzed C-H activation and photoredox catalysis are at the forefront of these efforts. rsc.org For a compound like this compound, these methods could enable the direct introduction of the chloro group with high regioselectivity, avoiding the need for pre-functionalized starting materials.

Another promising avenue is the development of novel cascade or domino reactions. researchgate.net These processes, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient means of constructing complex molecular architectures. nih.gov A future synthetic approach to this compound could involve a cascade reaction that simultaneously forms the carbazole core and introduces the chlorine substituent. Furthermore, the use of greener and more sustainable synthetic methods, such as those employing earth-abundant metal catalysts or non-traditional activation methods like microwave irradiation, is a growing trend in heterocyclic chemistry. nih.gov

Synthetic StrategyDescriptionPotential Advantage for this compound
Late-Stage C-H Halogenation Direct replacement of a C-H bond with a halogen atom on a pre-formed benzo[b]carbazole core.Improved atom economy and reduced step count.
Photoredox Catalysis Use of light to initiate catalytic cycles for bond formation.Mild reaction conditions and novel reactivity patterns.
Cascade Annulation Multiple ring-forming reactions in a single pot to build the polycyclic system.Rapid construction of the complex carbazole framework.
Multicomponent Reactions Three or more reactants combine in a single reaction to form the final product.High efficiency and molecular diversity from simple starting materials.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

The role of computational chemistry in modern drug discovery and materials science cannot be overstated. nih.gov For a molecule like this compound, where experimental data may be scarce, computational modeling provides a powerful tool for predicting its properties and guiding experimental efforts. Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure and reactivity of organic molecules. nih.gov

Beyond predicting reactivity, computational models are instrumental in materials design. The electronic and photophysical properties of carbazole derivatives are highly dependent on their molecular structure. nih.govmagtech.com.cn By performing theoretical calculations, it is possible to predict key properties of this compound, such as its HOMO/LUMO energy levels, absorption and emission spectra, and charge transport characteristics. mdpi.com This information is invaluable for assessing its potential suitability for various applications, including organic light-emitting diodes (OLEDs), photovoltaics, and sensors. nih.gov The integration of machine learning and artificial intelligence with computational chemistry is an emerging area that promises to further enhance the predictive power of these models, enabling the high-throughput screening of virtual compound libraries to identify promising candidates for specific applications. acs.org

Computational MethodApplication in this compound ResearchPredicted Outcome
Density Functional Theory (DFT) Prediction of reaction regioselectivity and electronic properties.Identification of the most reactive sites for halogenation and estimation of HOMO/LUMO energies.
Time-Dependent DFT (TD-DFT) Simulation of UV-Vis absorption and fluorescence spectra.Prediction of the molecule's optical properties.
Molecular Dynamics (MD) Simulation of molecular motion and intermolecular interactions in condensed phases.Understanding of solid-state packing and its effect on material properties.
Machine Learning (ML) High-throughput screening of virtual derivatives for desired properties.Rapid identification of promising candidates for specific applications.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique properties of carbazole-based materials have positioned them at the heart of interdisciplinary research that bridges organic chemistry and materials science. nbinno.com The rigid, planar structure of the carbazole nucleus, combined with its electron-donating nature, makes it an excellent building block for a wide range of functional materials. mdpi.com The introduction of a halogen atom, such as the chlorine in this compound, can significantly modulate the electronic and photophysical properties of the parent molecule. sparkl.me

In the field of organic electronics, carbazole derivatives are widely used as host materials in OLEDs and as hole-transporting materials in organic solar cells. magtech.com.cnnih.gov The chlorine substituent in this compound can influence the material's triplet energy, which is a critical parameter for the performance of phosphorescent OLEDs. Furthermore, the halogen atom can promote intersystem crossing, which could be beneficial for applications in thermally activated delayed fluorescence (TADF). The exploration of this compound and its derivatives in these applications represents a significant area for future research.

The development of new sensors is another area where the interplay between organic synthesis and materials science is crucial. The fluorescence of carbazole derivatives can be sensitive to their local environment, making them attractive candidates for chemical and biological sensing applications. The chlorine atom in this compound can serve as a handle for further functionalization, allowing for the attachment of specific recognition units for the detection of various analytes. The design and synthesis of such sensor molecules, followed by their incorporation into devices, is a prime example of interdisciplinary research. As our understanding of the structure-property relationships in these materials deepens, the potential for creating novel and highly functional materials based on the this compound scaffold will continue to grow.

Research AreaRole of this compoundPotential Impact
Organic Light-Emitting Diodes (OLEDs) As a host material or an emitter.Improved device efficiency and stability.
Organic Photovoltaics (OPVs) As a donor or acceptor material in the active layer.Enhanced power conversion efficiency.
Chemical Sensors As a fluorescent probe for the detection of specific analytes.Development of highly sensitive and selective sensors.
Conducting Polymers As a monomer for the synthesis of new conductive polymers.Creation of materials with tailored electronic properties.

Q & A

Q. Methodological Insight :

  • Use alkaline conditions for oxime formation (e.g., o-chlorobenzoxime) before chlorination .
  • Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-chlorination.
  • Purify intermediates via recrystallization or column chromatography to enhance final product yield.

How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Basic Research Question
X-ray crystallography provides precise molecular geometry, including bond angles, torsion angles, and packing motifs. For example, monoclinic crystal systems (e.g., space group P21/n) are common in carbazole derivatives, with unit cell parameters such as a = 11.68 Å, b = 12.69 Å, and c = 13.79 Å observed in halogenated indolocarbazoles .

Q. Methodological Insight :

  • Prepare high-quality single crystals via slow evaporation in dichloromethane/hexane mixtures.
  • Validate hydrogen bonding and π-π stacking interactions using software like Mercury or OLEX2.

What statistical experimental design approaches optimize the synthesis of halogenated carbazole derivatives?

Advanced Research Question
Factorial designs (e.g., 2³ designs) are powerful for screening variables like temperature, induction time, and reagent concentration. For instance, normalized variables at levels -1 (low) and +1 (high) can identify synergistic effects between factors, reducing experimental runs by 50% compared to one-factor-at-a-time approaches .

Q. Methodological Insight :

  • Use software like STATISTICA or Design-Expert to analyze main effects and interactions.
  • Prioritize variables with the highest Pareto chart significance (e.g., cell concentration > temperature in protein expression systems) .

How do structural modifications at the 3-position chlorine atom affect optoelectronic properties?

Advanced Research Question
The 3-chloro substitution in benzo[b]carbazole derivatives enhances electron affinity and stabilizes charge-transfer states. For example, carbazole-based TADF materials with chlorine substituents exhibit balanced intramolecular through-bond charge transfer (TBCT) and through-space charge transfer (TSCT), achieving high photoluminescence quantum yields (PLQY) in OLEDs .

Q. Methodological Insight :

  • Use density functional theory (DFT) to calculate HOMO/LUMO energy offsets.
  • Validate charge transport properties via space-charge-limited current (SCLC) measurements.

What spectroscopic techniques are critical for characterizing halogenated carbazoles?

Basic Research Question
1H/13C NMR and high-resolution mass spectrometry (HRMS) are essential for confirming molecular structure. For example, HRMS (EI, 70 eV) can distinguish isotopic patterns of chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) and bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. Methodological Insight :

  • Use deuterated solvents (e.g., CDCl₃) to avoid proton exchange artifacts in NMR.
  • Compare experimental m/z values with computational tools like Isotope Pattern Calculator.

How does halogenation influence the bioactivity of carbazole-based antimicrobial agents?

Advanced Research Question
Chlorine atoms at the 3-position enhance membrane permeability and FabH enzyme inhibition in Gram-positive bacteria. For instance, carbazole derivatives with halogen substituents disrupt lipid bilayer integrity, as shown in Staphylococcus aureus membrane leakage assays .

Q. Methodological Insight :

  • Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinities for FabH.
  • Validate antibacterial activity via minimum inhibitory concentration (MIC) assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.